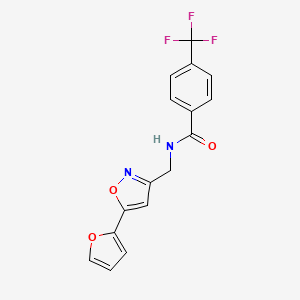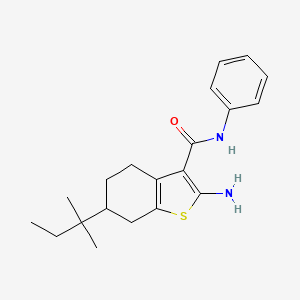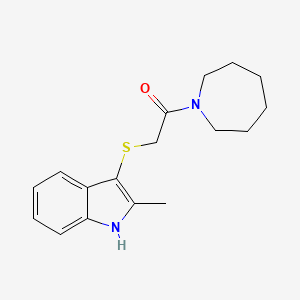
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
Overview
Description
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds that have been extensively studied for their pharmacological properties.
Detailed Synthesis Method
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 1-azepan-1-yl-ethanone in the presence of a suitable reagent.", "Starting Materials": [ "2-methyl-1H-indole-3-thiol", "1-azepan-1-yl-ethanone" ], "Reaction": [ "To a solution of 2-methyl-1H-indole-3-thiol (1.0 g, 6.2 mmol) in dry THF (20 mL) under nitrogen, 1.5 equiv. of NaH (60% dispersion in mineral oil, 0.62 g, 15.5 mmol) is added at 0°C. The mixture is stirred for 30 min at 0°C and then 1-azepan-1-yl-ethanone (1.2 g, 7.4 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 2 h and then allowed to warm to room temperature. The reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired product as a white solid (1.1 g, 70% yield).", ] }
Mechanism Of Action
The exact mechanism of action of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II.
Biochemical And Physiological Effects
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroscience, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In immunology, it has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is its potential therapeutic applications in various fields. It has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and immunology. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its clinical efficacy and safety. Additionally, further research is needed to optimize its synthesis method and improve its solubility for in vivo administration.
Scientific Research Applications
1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential role in treating neurodegenerative disorders, such as Alzheimer's disease. In immunology, it has been studied for its potential immunomodulatory effects.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-17(14-8-4-5-9-15(14)18-13)21-12-16(20)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQVDMSEGKJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329043 | |
| Record name | 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
CAS RN |
536701-69-6 | |
| Record name | 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
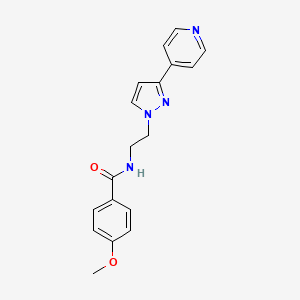
![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)
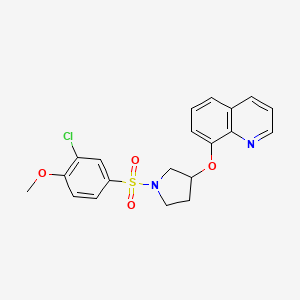
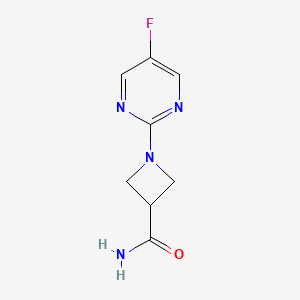
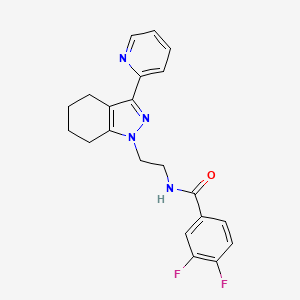
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
